1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone
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Overview
Description
1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a phenyl ring attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-aminoacetophenone under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators.
4-Methylacetophenone: Used in the synthesis of various organic compounds.
Uniqueness
1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone is unique due to its triazine core and multiple amino substitutions, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H24N6O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C25H24N6O/c1-16-4-10-20(11-5-16)26-23-29-24(27-21-12-6-17(2)7-13-21)31-25(30-23)28-22-14-8-19(9-15-22)18(3)32/h4-15H,1-3H3,(H3,26,27,28,29,30,31) |
InChI Key |
WOFMWYCUCAVJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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